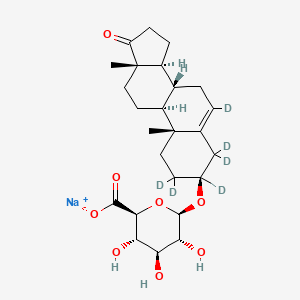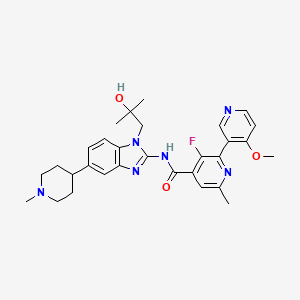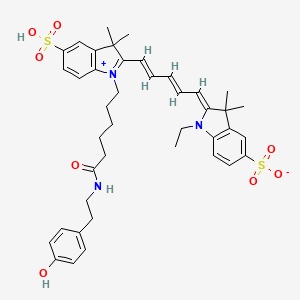
L-Proline-d7
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
L-Proline-d7: is a deuterium-labeled form of L-Proline, one of the twenty amino acids used in living organisms as the building blocks of proteins. The deuterium labeling involves replacing the hydrogen atoms in the molecule with deuterium, a stable isotope of hydrogen. This modification is primarily used in scientific research to study metabolic pathways and protein structures due to its unique properties .
准备方法
Synthetic Routes and Reaction Conditions: L-Proline-d7 can be synthesized through various methods, including the deuteration of L-Proline. One common method involves the exchange of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium oxide (D2O). The reaction typically requires a catalyst and specific reaction conditions to ensure complete deuteration .
Industrial Production Methods: Industrial production of this compound often involves large-scale deuteration processes. These processes are designed to maximize yield and purity while minimizing costs. The use of biocatalysts and optimized reaction conditions can enhance the efficiency of the production process .
化学反应分析
Types of Reactions: L-Proline-d7 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form pyrroline-5-carboxylate.
Reduction: It can be reduced to form hydroxyproline.
Substitution: The deuterium atoms can be substituted with other isotopes or functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Various reagents can be used depending on the desired substitution, including halogens and other isotopic compounds.
Major Products:
Oxidation: Pyrroline-5-carboxylate.
Reduction: Hydroxyproline.
Substitution: Various substituted proline derivatives.
科学研究应用
Chemistry: L-Proline-d7 is used as a tracer in metabolic studies to understand the pathways and mechanisms of proline metabolism. It is also used in the synthesis of complex organic molecules and as a chiral catalyst in asymmetric synthesis .
Biology: In biological research, this compound is used to study protein folding and stability. Its incorporation into proteins allows researchers to investigate the effects of deuterium on protein structure and function .
Medicine: this compound is used in medical research to study the pharmacokinetics and pharmacodynamics of proline-containing drugs. It helps in understanding the metabolism and distribution of these drugs in the body .
Industry: In the industrial sector, this compound is used in the production of deuterated drugs and other compounds. Its unique properties make it valuable in the development of new pharmaceuticals and chemical products .
作用机制
L-Proline-d7 exerts its effects through its incorporation into proteins and other biological molecules. The deuterium atoms in this compound can influence the hydrogen bonding and stability of these molecules. This can affect various molecular targets and pathways, including protein folding, enzyme activity, and metabolic processes .
相似化合物的比较
L-Proline: The non-deuterated form of L-Proline.
L-Azetidine-2-carboxylic acid: A toxic non-proteinogenic amino acid.
Trans-4-hydroxy-L-proline: A major component of mammalian collagen.
Uniqueness: L-Proline-d7 is unique due to its deuterium labeling, which provides distinct advantages in scientific research. The presence of deuterium allows for the study of metabolic pathways and protein structures with greater precision. It also offers unique properties in the development of deuterated drugs and other compounds .
属性
分子式 |
C5H9NO2 |
|---|---|
分子量 |
122.17 g/mol |
IUPAC 名称 |
(2S)-2,3,3,4,4,5,5-heptadeuteriopyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C5H9NO2/c7-5(8)4-2-1-3-6-4/h4,6H,1-3H2,(H,7,8)/t4-/m0/s1/i1D2,2D2,3D2,4D |
InChI 键 |
ONIBWKKTOPOVIA-BFEYZEMLSA-N |
手性 SMILES |
[2H][C@]1(C(C(C(N1)([2H])[2H])([2H])[2H])([2H])[2H])C(=O)O |
规范 SMILES |
C1CC(NC1)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![copper;3-[18-(2-carboxylatoethyl)-7,12-bis(ethenyl)-3,8,13,17-tetramethylporphyrin-21,23-diid-2-yl]propanoate;hydron](/img/structure/B12414183.png)

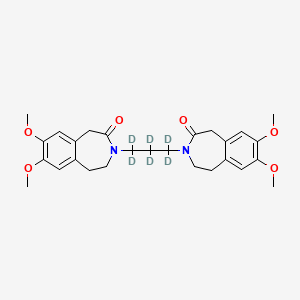
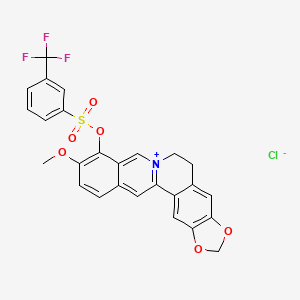
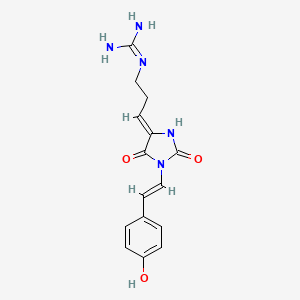
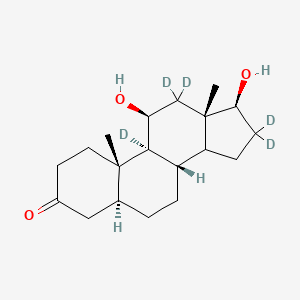

![3-methyl-N-[(1R)-1-(1H-1,2,4-triazol-5-yl)ethyl]-4-[1-[6-(trifluoromethyl)pyridin-3-yl]cyclopropyl]-1H-pyrrole-2-carboxamide;hydrochloride](/img/structure/B12414204.png)
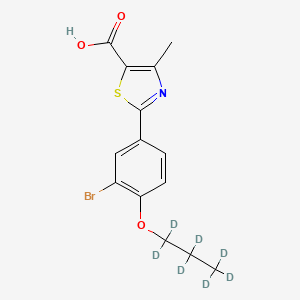
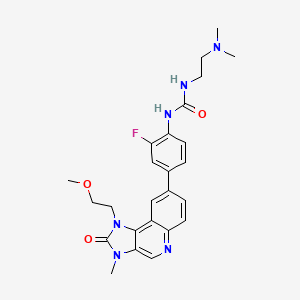
![3,9-Dimethoxy-5,6-dihydroisoquinolino[2,1-b]isoquinolin-7-ium;chloride](/img/structure/B12414222.png)
